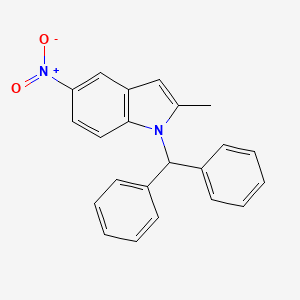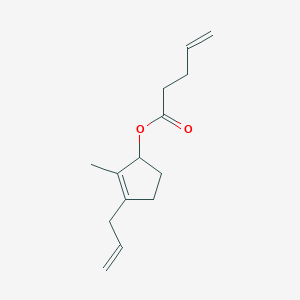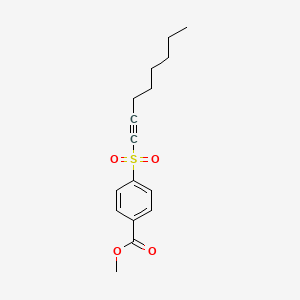
1H-Indole, 1-(diphenylmethyl)-2-methyl-5-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole, 1-(diphenylmethyl)-2-methyl-5-nitro- is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound features a diphenylmethyl group at the 1-position, a methyl group at the 2-position, and a nitro group at the 5-position of the indole ring. The unique substitution pattern of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
The synthesis of 1H-Indole, 1-(diphenylmethyl)-2-methyl-5-nitro- can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which is a well-established procedure for constructing indole rings. This method typically involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole core. For this specific compound, the starting materials would include diphenylmethanol, 2-methyl-5-nitrobenzaldehyde, and phenylhydrazine. The reaction conditions often involve heating the mixture in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid.
Industrial production methods for indole derivatives often involve multi-step processes that include the formation of the indole core followed by selective functionalization at desired positions. These processes are optimized for high yield and purity, often employing advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
1H-Indole, 1-(diphenylmethyl)-2-methyl-5-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, due to the electron-rich nature of the indole system. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield 1H-Indole, 1-(diphenylmethyl)-2-methyl-5-amino-.
Applications De Recherche Scientifique
1H-Indole, 1-(diphenylmethyl)-2-methyl-5-nitro- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry and material science.
Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Indole derivatives are explored for their therapeutic potential in treating various diseases, including cancer, infectious diseases, and neurological disorders.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals due to its stable and versatile indole core.
Mécanisme D'action
The mechanism of action of 1H-Indole, 1-(diphenylmethyl)-2-methyl-5-nitro- and its derivatives involves interactions with various molecular targets and pathways. The indole core can interact with biological receptors, enzymes, and proteins, modulating their activity. For example, indole derivatives are known to bind to serotonin receptors, influencing neurotransmission and exhibiting potential antidepressant effects. The nitro group can also undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components, contributing to the compound’s biological activity.
Comparaison Avec Des Composés Similaires
1H-Indole, 1-(diphenylmethyl)-2-methyl-5-nitro- can be compared with other indole derivatives such as:
1H-Indole, 1-(diphenylmethyl)-2-methyl-: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
1H-Indole, 1-(diphenylmethyl)-5-nitro-: Lacks the methyl group at the 2-position, which can influence the compound’s steric and electronic properties.
1H-Indole, 2-methyl-5-nitro-: Lacks the diphenylmethyl group, which can affect the compound’s overall stability and interaction with biological targets.
The uniqueness of 1H-Indole, 1-(diphenylmethyl)-2-methyl-5-nitro- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
872675-11-1 |
|---|---|
Formule moléculaire |
C22H18N2O2 |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
1-benzhydryl-2-methyl-5-nitroindole |
InChI |
InChI=1S/C22H18N2O2/c1-16-14-19-15-20(24(25)26)12-13-21(19)23(16)22(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15,22H,1H3 |
Clé InChI |
OKWGGOMLODRIJZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(N1C(C3=CC=CC=C3)C4=CC=CC=C4)C=CC(=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(1-Methyl-4,5-dihydro-1H-imidazol-2-yl)phenyl]methanol](/img/structure/B12587781.png)
![2-Thiophenesulfonamide, 5-chloro-N-[[4-(trifluoromethyl)phenyl]methyl]-](/img/structure/B12587789.png)
![5-(4-Aminophenyl)-6-(2-methoxyethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12587792.png)

![2-{[2-(4-Fluorophenyl)-8-methyl-4-quinazolinyl]sulfanyl}-N-propylacetamide](/img/structure/B12587804.png)
![({2-[(2,2-Dichlorocyclopropyl)oxy]ethyl}sulfanyl)benzene](/img/structure/B12587810.png)
![6-[(2-bromophenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12587818.png)


![L-Valine, N-methyl-N-[(2-propenyloxy)carbonyl]-](/img/structure/B12587835.png)
![(2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}hex-4-yn-1-ol](/img/structure/B12587850.png)

![3-[[2-(4-carboxyphenoxy)acetyl]amino]benzoic Acid](/img/structure/B12587856.png)

